molecular formula C10H13NO4 B12106447 2-Amino-3,5-dimethoxy-4-methylbenzoic acid

2-Amino-3,5-dimethoxy-4-methylbenzoic acid

Cat. No.: B12106447
M. Wt: 211.21 g/mol
InChI Key: GUSFLZUHTQEURN-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethoxy-4-methylbenzoic acid is an organic compound with the molecular formula C10H13NO4 It is a derivative of benzoic acid, featuring amino, methoxy, and methyl substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxy-4-methylbenzoic acid.

    Amination: The introduction of the amino group can be achieved through nitration followed by reduction. Nitration is performed using a mixture of nitric acid and sulfuric acid, resulting in the formation of a nitro compound. This nitro compound is then reduced to the corresponding amino compound using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dimethoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Amino-3,5-dimethoxy-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dimethoxy-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylbenzoic acid: Similar structure but lacks methoxy groups.

    3,5-Dimethoxybenzoic acid: Similar structure but lacks the amino group.

    2-Amino-5-methylbenzoic acid: Similar structure but different positioning of substituents.

Uniqueness

2-Amino-3,5-dimethoxy-4-methylbenzoic acid is unique due to the combination of amino, methoxy, and methyl groups on the aromatic ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3,5-dimethoxy-4-methylbenzoic acid

InChI

InChI=1S/C10H13NO4/c1-5-7(14-2)4-6(10(12)13)8(11)9(5)15-3/h4H,11H2,1-3H3,(H,12,13)

InChI Key

GUSFLZUHTQEURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)N)C(=O)O)OC

Origin of Product

United States

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